3’,5’-Di-O-acetyl-2’-deoxyadenosine
3’,5’-Di-O-acetyl-2’-deoxyadenosine
Brand Name:
Vulcanchem
CAS No.:
106568-79-0
VCID:
VC0103869
InChI:
InChI=1S/C14H16N4O6/c1-7(19)22-4-10-9(23-8(2)20)3-11(24-10)18-6-17-12-13(18)15-5-16-14(12)21/h5-6,9-11H,3-4H2,1-2H3,(H,15,16,21)/t9-,10+,11+/m0/s1
SMILES:
CC(=O)OCC1C(CC(O1)N2C=NC3=C2NC=NC3=O)OC(=O)C
Molecular Formula:
C14H16N4O6
Molecular Weight:
336.3 g/mol
3’,5’-Di-O-acetyl-2’-deoxyadenosine
CAS No.: 106568-79-0
Reference Standards
VCID: VC0103869
Molecular Formula: C14H16N4O6
Molecular Weight: 336.3 g/mol
CAS No. | 106568-79-0 |
---|---|
Product Name | 3’,5’-Di-O-acetyl-2’-deoxyadenosine |
Molecular Formula | C14H16N4O6 |
Molecular Weight | 336.3 g/mol |
IUPAC Name | [(2R,3S,5R)-3-acetyloxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate |
Standard InChI | InChI=1S/C14H16N4O6/c1-7(19)22-4-10-9(23-8(2)20)3-11(24-10)18-6-17-12-13(18)15-5-16-14(12)21/h5-6,9-11H,3-4H2,1-2H3,(H,15,16,21)/t9-,10+,11+/m0/s1 |
Standard InChIKey | FGIVQALFRSDINB-HBNTYKKESA-N |
Isomeric SMILES | CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2NC=NC3=O)OC(=O)C |
SMILES | CC(=O)OCC1C(CC(O1)N2C=NC3=C2NC=NC3=O)OC(=O)C |
Canonical SMILES | CC(=O)OCC1C(CC(O1)N2C=NC3=C2NC=NC3=O)OC(=O)C |
Synonyms | 2’-Deoxyadenosine 3’,5’-Diacetate; NSC 76760; 2’-Deoxyadenosine 3’,5-Diacetate |
PubChem Compound | 10882256 |
Last Modified | Nov 14 2021 |
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